molecular formula C18H14N6 B115996 2,6-Diphenylpteridine-4,7-diamine CAS No. 2883-67-2

2,6-Diphenylpteridine-4,7-diamine

Cat. No. B115996
CAS RN: 2883-67-2
M. Wt: 314.3 g/mol
InChI Key: HKWVVUASDSJLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diphenylpteridine-4,7-diamine, also known as Pteridine, is a heterocyclic organic compound that plays a crucial role in various biological processes. It is a yellow crystalline substance that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.

Mechanism of Action

The mechanism of action of 2,6-Diphenylpteridine-4,7-diamine is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
2,6-Diphenylpteridine-4,7-diamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance immune function. 2,6-Diphenylpteridine-4,7-diamine has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,6-Diphenylpteridine-4,7-diamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, 2,6-Diphenylpteridine-4,7-diamine has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the study of 2,6-Diphenylpteridine-4,7-diamine. One area of research is the development of new synthetic methods for the production of 2,6-Diphenylpteridine-4,7-diamine and its derivatives. Another area of research is the investigation of the potential applications of 2,6-Diphenylpteridine-4,7-diamine in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-Diphenylpteridine-4,7-diamine and its potential side effects.

Synthesis Methods

2,6-Diphenylpteridine-4,7-diamine can be synthesized by various methods, including the condensation of aniline and benzaldehyde in the presence of a Lewis acid catalyst. Another common method involves the reaction of 2,4-diaminopyrimidine with benzaldehyde under acidic conditions. 2,6-Diphenylpteridine-4,7-diamine can also be obtained through the oxidation of 2-aminopyridine.

Scientific Research Applications

2,6-Diphenylpteridine-4,7-diamine has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 2,6-Diphenylpteridine-4,7-diamine has also been studied for its use as a fluorescent probe in biochemical assays and as a potential treatment for Parkinson's disease.

properties

CAS RN

2883-67-2

Product Name

2,6-Diphenylpteridine-4,7-diamine

Molecular Formula

C18H14N6

Molecular Weight

314.3 g/mol

IUPAC Name

2,6-diphenylpteridine-4,7-diamine

InChI

InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24)

InChI Key

HKWVVUASDSJLET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N

Other CAS RN

2883-67-2

Origin of Product

United States

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